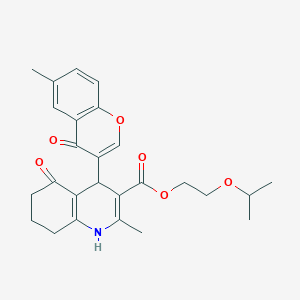![molecular formula C24H19ClN2O3S B11671642 (5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11671642.png)
(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-[4-(benzyloxy)-3-méthoxybenzylidène]-2-[(2-chlorophényl)amino]-1,3-thiazol-4(5H)-one est un composé organique synthétique appartenant à la famille des thiazolones. Ce composé se caractérise par sa structure complexe, qui comprend un groupe benzyloxy, une fraction méthoxybenzylidène et un groupe chlorophénylamino.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (5E)-5-[4-(benzyloxy)-3-méthoxybenzylidène]-2-[(2-chlorophényl)amino]-1,3-thiazol-4(5H)-one implique généralement des réactions organiques à plusieurs étapes. Une méthode courante consiste en la condensation de la 4-(benzyloxy)-3-méthoxybenzaldéhyde avec la 2-[(2-chlorophényl)amino]-1,3-thiazol-4(5H)-one en conditions basiques. La réaction est souvent réalisée en présence d’une base telle que l’hydroxyde de sodium ou le carbonate de potassium, et le mélange est porté à reflux dans un solvant approprié comme l’éthanol ou le méthanol.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas largement documentées, l’approche générale impliquerait l’adaptation à grande échelle du processus de synthèse en laboratoire. Cela comprend l’optimisation des conditions de réaction pour garantir un rendement et une pureté élevés, l’utilisation de solvants et de réactifs de qualité industrielle et l’utilisation de réacteurs à écoulement continu pour une production efficace.
Analyse Des Réactions Chimiques
Types de réactions
(5E)-5-[4-(benzyloxy)-3-méthoxybenzylidène]-2-[(2-chlorophényl)amino]-1,3-thiazol-4(5H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du groupe chlorophényle.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Borohydrure de sodium dans le méthanol ou l’éthanol.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d’une base.
Principaux produits formés
Oxydation : Formation des acides carboxyliques ou des cétones correspondants.
Réduction : Formation d’alcools ou d’amines.
Substitution : Formation de dérivés thiazolones substitués.
Applications de recherche scientifique
(5E)-5-[4-(benzyloxy)-3-méthoxybenzylidène]-2-[(2-chlorophényl)amino]-1,3-thiazol-4(5H)-one a été exploré pour diverses applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Enquête sur son potentiel en tant qu’inhibiteur enzymatique ou modulateur de récepteurs.
Médecine : Étudié pour ses effets thérapeutiques potentiels, notamment ses propriétés anti-inflammatoires et anticancéreuses.
Applications De Recherche Scientifique
(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mécanisme D'action
Le mécanisme d’action de (5E)-5-[4-(benzyloxy)-3-méthoxybenzylidène]-2-[(2-chlorophényl)amino]-1,3-thiazol-4(5H)-one implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant ainsi leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l’activité de certaines enzymes impliquées dans les voies inflammatoires, exerçant ainsi des effets anti-inflammatoires. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
3-[(5E)-5-(3,4-diméthoxybenzylidène)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphtyl acétate : Similaire en structure mais avec des substituants différents, conduisant à des propriétés chimiques et biologiques variées.
Acétoacétate d’éthyle : Bien que structurellement différent, il partage certains schémas de réactivité, en particulier dans les réactions de substitution nucléophile.
Unicité
(5E)-5-[4-(benzyloxy)-3-méthoxybenzylidène]-2-[(2-chlorophényl)amino]-1,3-thiazol-4(5H)-one est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. Sa capacité à participer à diverses réactions chimiques et ses applications thérapeutiques potentielles en font un composé d’un intérêt significatif dans la recherche scientifique.
Propriétés
Formule moléculaire |
C24H19ClN2O3S |
|---|---|
Poids moléculaire |
450.9 g/mol |
Nom IUPAC |
(5E)-2-(2-chlorophenyl)imino-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H19ClN2O3S/c1-29-21-13-17(11-12-20(21)30-15-16-7-3-2-4-8-16)14-22-23(28)27-24(31-22)26-19-10-6-5-9-18(19)25/h2-14H,15H2,1H3,(H,26,27,28)/b22-14+ |
Clé InChI |
YYRMRFWDOWRNQK-HYARGMPZSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3Cl)S2)OCC4=CC=CC=C4 |
SMILES canonique |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{(E)-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl}-N,N-dimethylaniline](/img/structure/B11671564.png)
![N-[(5E)-5-[(5-bromofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11671566.png)
![Ethyl 3,3-diethyl-1-{[(phenylcarbonyl)carbamothioyl]amino}-3,4-dihydronaphthalene-2-carboxylate](/img/structure/B11671574.png)
![2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-(pyridin-4-YL)methylidene]acetohydrazide](/img/structure/B11671576.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11671588.png)
![3-[4-(2-methylpropyl)phenyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11671596.png)
![2-[(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11671603.png)
![N'-[(E)-(2-chlorophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11671610.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11671615.png)
![9-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11671624.png)
![N'-[(E)-[4-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide](/img/structure/B11671627.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11671635.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11671648.png)
